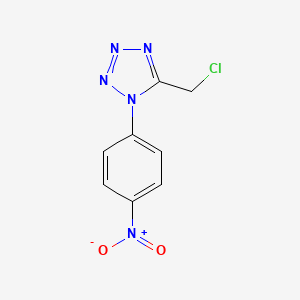

5-Chloromethyl-1-(4-nitro-phenyl)-1H-tetrazole

Description

5-Chloromethyl-1-(4-nitro-phenyl)-1H-tetrazole is a substituted tetrazole derivative featuring a chloromethyl (-CH2Cl) group at the 5-position and a 4-nitrophenyl group at the 1-position of the tetrazole ring. Tetrazoles are five-membered heterocyclic compounds with four nitrogen atoms, known for their high nitrogen content, thermal stability, and diverse applications in pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name |

5-(chloromethyl)-1-(4-nitrophenyl)tetrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN5O2/c9-5-8-10-11-12-13(8)6-1-3-7(4-2-6)14(15)16/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDRUPPHUONOWEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=NN=N2)CCl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001240811 | |

| Record name | 5-(Chloromethyl)-1-(4-nitrophenyl)-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001240811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107269-72-7 | |

| Record name | 5-(Chloromethyl)-1-(4-nitrophenyl)-1H-tetrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107269-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Chloromethyl)-1-(4-nitrophenyl)-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001240811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloromethyl-1-(4-nitro-phenyl)-1H-tetrazole typically involves the reaction of 4-nitrobenzyl chloride with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction proceeds through the formation of an intermediate azide, which then undergoes cyclization to form the tetrazole ring. The reaction conditions often require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-Chloromethyl-1-(4-nitro-phenyl)-1H-tetrazole can undergo various chemical reactions, including:

Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation products.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. The reaction is typically carried out in polar aprotic solvents such as DMF or DMSO.

Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

Major Products Formed

Nucleophilic substitution: Substituted tetrazoles with various functional groups.

Reduction: Amino-substituted tetrazoles.

Oxidation: Oxidized tetrazole derivatives.

Scientific Research Applications

5-Chloromethyl-1-(4-nitro-phenyl)-1H-tetrazole has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antimicrobial and anticancer compounds.

Materials Science: The compound can be utilized in the development of advanced materials, such as energetic materials and polymers.

Organic Synthesis: It serves as a versatile intermediate in the synthesis of various heterocyclic compounds and functionalized tetrazoles.

Mechanism of Action

The mechanism of action of 5-Chloromethyl-1-(4-nitro-phenyl)-1H-tetrazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Substituent Effects

Key Observations :

- Electron-Withdrawing Groups : The nitro group in 5-(4-nitrophenyl)-1H-tetrazole increases acidity and reactivity compared to chloro or methyl substituents .

- Chloromethyl vs.

Physicochemical Properties

Table 2: Melting Points and Yields of Selected Tetrazoles

Key Observations :

- Substituent Impact : Bromine and chlorine substituents increase melting points compared to methoxy groups due to stronger intermolecular forces (e.g., halogen bonding) .

- Synthetic Efficiency : Yields for methyl-substituted tetrazoles (78–85%) are higher than those for thio-ether derivatives (65–72%), likely due to steric hindrance in the latter .

Key Observations :

Table 4: Corrosion Inhibition Efficiency in HCl

| Compound Name | Concentration (ppm) | Inhibition Efficiency (%) | Reference |

|---|---|---|---|

| 5-(4-Chlorophenyl)-1H-tetrazole | 500 | 89 | |

| 5-(4-Methoxyphenyl)-1H-tetrazole | 500 | 76 | |

| 5-Phenyl-1H-tetrazole | 500 | 68 |

Key Observations :

- Electron-Withdrawing Groups : Chlorophenyl derivatives exhibit superior corrosion inhibition (89%) compared to methoxy or unsubstituted analogs due to stronger adsorption on metal surfaces .

Biological Activity

5-Chloromethyl-1-(4-nitro-phenyl)-1H-tetrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

5-Chloromethyl-1-(4-nitro-phenyl)-1H-tetrazole features a tetrazole ring, which is known for its ability to participate in various biochemical interactions. The presence of the nitrophenyl group enhances its pharmacological properties, making it a versatile building block for synthesizing pharmaceutical agents.

The biological activity of 5-Chloromethyl-1-(4-nitro-phenyl)-1H-tetrazole can be attributed to several mechanisms:

- Enzyme Inhibition : This compound has been shown to interact with cyclin-dependent kinases (CDKs), which are crucial for regulating the cell cycle. By inhibiting these enzymes, the compound can potentially disrupt cancer cell proliferation.

- Cell Signaling Modulation : It influences various cellular processes by altering signaling pathways and gene expression, leading to changes in cellular metabolism and function.

- Antimicrobial Activity : Similar compounds have demonstrated antibacterial and antifungal properties. Studies indicate that 5-Chloromethyl-1-(4-nitro-phenyl)-1H-tetrazole may exhibit similar activities against various pathogens .

Biological Activity Overview

The biological activity of 5-Chloromethyl-1-(4-nitro-phenyl)-1H-tetrazole has been explored through various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research has shown that derivatives of tetrazoles, including this compound, possess significant antibacterial effects. It has been reported that compounds with similar structures exhibit Minimum Inhibitory Concentrations (MICs) below 0.125 mg/dm³ against strains such as Pseudomonas aeruginosa and Acinetobacter baumannii .

| Pathogen | MIC (mg/dm³) |

|---|---|

| Pseudomonas aeruginosa | < 0.125 |

| Acinetobacter baumannii | 0.25 |

Anticancer Potential

In animal models, low doses of this compound have shown efficacy in inhibiting tumor growth while maintaining low toxicity levels. This suggests a favorable therapeutic index for potential cancer treatments.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of tetrazole derivatives, including 5-Chloromethyl-1-(4-nitro-phenyl)-1H-tetrazole. The findings indicated that these compounds exhibited strong inhibitory effects against multiple bacterial strains, showcasing their potential as new antibiotic agents .

Case Study 2: Cancer Research

In a laboratory setting, the effects of this compound on cancer cell lines were assessed. Results demonstrated that it could significantly reduce cell viability in certain cancer types, indicating its potential role as an anticancer agent through targeted enzyme inhibition.

Safety and Toxicity

While the compound shows promise in various applications, understanding its safety profile is crucial. Preliminary studies suggest that it has a low toxicity profile at therapeutic doses; however, further investigations are necessary to fully elucidate its safety in clinical settings.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-Chloromethyl-1-(4-nitrophenyl)-1H-tetrazole?

- Methodology :

- Step 1 : React 1-(4-nitrophenyl)-1H-tetrazole with formaldehyde and hydrochloric acid under controlled chloromethylation conditions (70–80°C, 1–2 hours) .

- Step 2 : Use PEG-400 as a green solvent and Bleaching Earth Clay (pH 12.5, 10 wt%) as a heterogeneous catalyst to improve yield and reduce side reactions .

- Step 3 : Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1). Terminate by quenching with ice water, followed by recrystallization in aqueous acetic acid .

- Key Parameters :

| Parameter | Optimal Range |

|---|---|

| Temperature | 70–80°C |

| Catalyst Loading | 10 wt% Bleaching Earth |

| Solvent | PEG-400 |

Q. What analytical techniques are recommended for characterizing this compound?

- Core Techniques :

- IR Spectroscopy : Identify functional groups (e.g., C-Cl stretch at 750–800 cm⁻¹, nitro group at 1520 cm⁻¹) .

- ¹H/¹³C NMR : Assign chemical shifts (e.g., -CH2Cl protons at δ 4.5–5.0 ppm; aromatic protons at δ 7.5–8.2 ppm) .

- Elemental Analysis : Validate purity (e.g., C: 49.01% observed vs. 49.04% calculated; N: 17.90% observed vs. 17.87% calculated) .

- Mass Spectrometry (EIMS) : Confirm molecular ion peaks (e.g., [M+] at m/z 289 for related tetrazole derivatives) .

Q. How to assess purity and address discrepancies in elemental analysis?

- Procedure :

- Perform triplicate measurements using CHNS/O analyzers and compare with theoretical values.

- If deviations exceed ±0.3%, re-purify via column chromatography (silica gel, gradient elution) .

- Example Data :

| Element | Calculated (%) | Observed (%) |

|---|---|---|

| C | 49.04 | 49.01 |

| H | 3.60 | 3.62 |

| N | 17.87 | 17.90 |

Advanced Research Questions

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

- Case Study : Conflicting NMR signals due to tautomerism in tetrazole rings (1H- vs. 2H-tetrazole forms).

- Resolution :

- Use variable-temperature NMR (VT-NMR) to track tautomeric equilibria .

- Cross-validate with X-ray crystallography (e.g., bond lengths: C-Ntetrazole = 1.31–1.33 Å; C-Cl = 1.74 Å) .

Q. What strategies enhance bioactivity in tetrazole derivatives?

- Design Principles :

- Introduce electron-withdrawing groups (e.g., nitro) at the para position to stabilize charge distribution .

- Synthesize hybrid scaffolds (e.g., pyrazolyl-tetrazoles) via [3+2] cycloaddition for anti-inflammatory/antibacterial activity .

- Screening Protocol :

- Test COX-2 inhibition (IC50) and bacterial MIC values (e.g., S. aureus: 8–16 µg/mL) .

Q. How can computational methods predict reactivity and regioselectivity?

- Approach :

- Use DFT (B3LYP/6-311++G**) to model reaction pathways (e.g., chloromethylation energy barriers) .

- Perform Hirshfeld surface analysis to study intermolecular interactions (e.g., Cl···H contacts < 2.8 Å) .

Q. What challenges arise in X-ray crystallography of nitro-substituted tetrazoles?

- Challenges :

- Crystal twinning due to planar nitro groups; mitigate by slow evaporation (DCM/hexane, 4°C) .

- Disorder in chloromethyl groups: Refine using SHELXL with PART instructions .

- Key Crystallographic Data :

| Parameter | Value |

|---|---|

| Space Group | P1̄ |

| R Factor | 0.050 |

| C-Cl Bond Length | 1.74 Å |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.